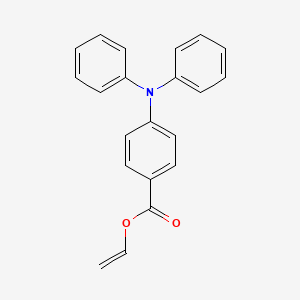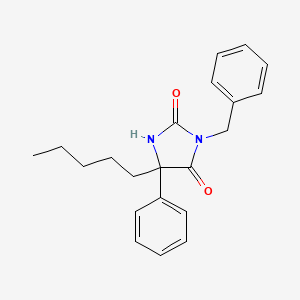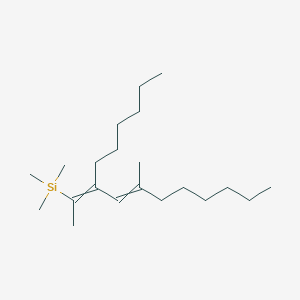![molecular formula C14H20N2O2S B14227973 1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine CAS No. 502182-96-9](/img/structure/B14227973.png)
1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine is a chemical compound characterized by the presence of a nitrothiophene group attached to a hexenyl chain, which is further connected to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine typically involves the following steps:
Formation of the Nitrothiophene Intermediate: The initial step involves the nitration of thiophene to form 5-nitrothiophene. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Alkylation: The 5-nitrothiophene is then subjected to an alkylation reaction with a suitable hexenyl halide under basic conditions to form the hexenyl-substituted nitrothiophene.
Cyclization: The final step involves the cyclization of the hexenyl-substituted nitrothiophene with pyrrolidine under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitrothiophene moiety can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, lithium aluminum hydride, and sodium borohydride.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiophene derivatives.
Applications De Recherche Scientifique
1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mécanisme D'action
The mechanism of action of 1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine: Characterized by the presence of a nitrothiophene group.
1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]morpholine: Similar structure but with a morpholine ring.
Uniqueness
This compound is unique due to its specific combination of a nitrothiophene group with a hexenyl chain and a pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
502182-96-9 |
|---|---|
Formule moléculaire |
C14H20N2O2S |
Poids moléculaire |
280.39 g/mol |
Nom IUPAC |
1-[1-(5-nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine |
InChI |
InChI=1S/C14H20N2O2S/c1-2-3-6-12(15-9-4-5-10-15)11-13-7-8-14(19-13)16(17)18/h7-8,11H,2-6,9-10H2,1H3 |
Clé InChI |
VOGMWUXENLJHBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=CC1=CC=C(S1)[N+](=O)[O-])N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-Phenylethyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B14227900.png)
![4-[4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]phenol](/img/structure/B14227904.png)

![1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one](/img/structure/B14227920.png)


![2-chloro-N-[2-(6-chloropyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14227940.png)
![1-ethyl-3-(5-phenyl-2H-pyrazolo[3,4-b]pyridin-3-yl)urea](/img/structure/B14227945.png)


![3-[(7-Phenylhept-3-yn-2-yl)oxy]prop-2-en-1-ol](/img/structure/B14227972.png)
![6-[1-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14227975.png)
![[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B14227978.png)

